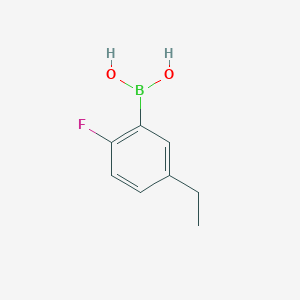

(5-Ethyl-2-fluorophenyl)boronsäure

Übersicht

Beschreibung

“(5-Ethyl-2-fluorophenyl)boronic acid” is a type of organoboron compound . Organoboron compounds are well-known building blocks for many organic reactions . They are generally considered non-toxic and are found in nature in high concentrations, mainly in vegetables, fruits, and nuts .

Synthesis Analysis

Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The synthetic processes used to obtain these active compounds are relatively simple and well known .

Molecular Structure Analysis

The molecular formula of “(5-Ethyl-2-fluorophenyl)boronic acid” is C8H10BFO2 .

Chemical Reactions Analysis

Boronic acids, such as “(5-Ethyl-2-fluorophenyl)boronic acid”, are commonly used in Suzuki–Miyaura coupling reactions . This is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Physical And Chemical Properties Analysis

The molecular weight of “(5-Ethyl-2-fluorophenyl)boronic acid” is 167.98 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors .

Wissenschaftliche Forschungsanwendungen

Suzuki-Miyaura-Kreuzkupplung

(5-Ethyl-2-fluorophenyl)boronsäure: ist ein wertvolles Reagenz in Suzuki-Miyaura-Kreuzkupplungsreaktionen, die für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen in der organischen Synthese von entscheidender Bedeutung sind. Diese Reaktion ist besonders nützlich für die Herstellung von Biarylstrukturen, die in Pharmazeutika und Agrochemikalien häufig vorkommen .

Protodeboronierung

Die Verbindung kann einer Protodeboronierung unterliegen, einem Prozess, bei dem die Bor-Gruppe aus dem Molekül entfernt wird. Diese Reaktion ist essentiell für die Synthese komplexer Moleküle, bei denen die Boronsäure in Zwischenschritten als temporäre Gruppe fungiert .

Homologisierungsreaktionen

Homologisierungsreaktionen beinhalten die Verlängerung der Kohlenstoffkette eines MolekülsThis compound kann in solchen Reaktionen verwendet werden, um zusätzliche Kohlenstoffeinheiten in ein molekulares Gerüst einzuführen, was ein wichtiger Schritt bei der Synthese verschiedener organischer Verbindungen ist .

Radikal-polare Kreuzreaktionen

Dieses Boronsäurederivat kann an Radikal-polaren Kreuzreaktionen teilnehmen. Diese Reaktionen sind eine Mischung aus radikalen und polaren Mechanismen und sind nützlich für die Herstellung komplexer Moleküle mit hoher stereochemischer Kontrolle .

Arylierung

Arylierung ist der Prozess des Hinzufügens einer Arylgruppe zu einem MolekülThis compound kann für die Arylierung verschiedener Substrate verwendet werden, was einen direkten Weg zu arylierten Produkten bietet, die in der medizinischen Chemie von Bedeutung sind .

Anionenrezeptorbildung

Die Verbindung kann zur Herstellung von Phenylboronsäure-Catechol-Estern verwendet werden, die als Anionenrezeptoren wirken. Diese Rezeptoren sind vielversprechend für die Entwicklung von Polymerelektrolyten, die Anwendungen in der Batterietechnologie haben .

Enantioselektive Additionsreaktionen

Enantioselektive Additionsreaktionen sind entscheidend für die Herstellung von chiralen Zentren in MolekülenThis compound kann in Rhodium-katalysierten enantioselektiven Additionsreaktionen eingesetzt werden, was zur Synthese chiraler Moleküle beiträgt .

Synthese von π-erweiterten Systemen

Diese Boronsäure ist an der Synthese von π-erweiterten Heteroarylfuran-Systemen beteiligt. Solche Systeme sind wichtig für die Entwicklung stabiler Farbstoff-sensibilisierter Solarzellen, einer Art von Solarzelle mit dem Potenzial für kostengünstige Produktion .

Safety and Hazards

Zukünftige Richtungen

The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The molecular modification by the introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . Therefore, it is relevant to extend the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .

Wirkmechanismus

Target of Action

The primary target of (5-Ethyl-2-fluorophenyl)boronic acid is the formation of carbon-carbon bonds in organic synthesis . This compound is a type of organoboron reagent, which is widely used in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, (5-Ethyl-2-fluorophenyl)boronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of an organic group from boron to palladium . The reaction conditions are exceptionally mild and tolerant of various functional groups, making (5-Ethyl-2-fluorophenyl)boronic acid a versatile reagent in organic synthesis .

Biochemical Pathways

The biochemical pathway primarily affected by (5-Ethyl-2-fluorophenyl)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a key method for forming carbon-carbon bonds, which is a fundamental process in organic chemistry . The downstream effects include the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .

Pharmacokinetics

The pharmacokinetics of (5-Ethyl-2-fluorophenyl)boronic acid are largely determined by its chemical properties. As an organoboron compound, it is relatively stable and readily prepared . These compounds are only marginally stable in water and their rate of hydrolysis is considerably accelerated at physiological ph . Therefore, the bioavailability of (5-Ethyl-2-fluorophenyl)boronic acid may be influenced by these factors .

Result of Action

The result of the action of (5-Ethyl-2-fluorophenyl)boronic acid is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds with high precision and efficiency . The molecular and cellular effects of this compound’s action are therefore seen in the diverse array of products that can be synthesized using this reagent .

Action Environment

The action of (5-Ethyl-2-fluorophenyl)boronic acid is influenced by various environmental factors. For instance, the pH strongly influences the rate of the reaction . Moreover, the compound’s action, efficacy, and stability can be affected by the presence of water, as organoboron compounds are only marginally stable in water . Therefore, the reaction conditions must be carefully controlled to ensure the effective use of (5-Ethyl-2-fluorophenyl)boronic acid .

Eigenschaften

IUPAC Name |

(5-ethyl-2-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO2/c1-2-6-3-4-8(10)7(5-6)9(11)12/h3-5,11-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNRZJTDDHBOEBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)CC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60681738 | |

| Record name | (5-Ethyl-2-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

900175-03-3 | |

| Record name | B-(5-Ethyl-2-fluorophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=900175-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Ethyl-2-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B1454742.png)

![{4-[4-(Piperidinocarbonyl)phenyl]phenyl}acetic acid](/img/structure/B1454757.png)